Zebularine CEP

Vue d'ensemble

Description

Applications De Recherche Scientifique

Zebularine has a wide range of applications in scientific research:

Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.

Biology: Employed in epigenetic studies to understand the regulation of gene activity.

Industry: Utilized in the development of epigenetic drugs and diagnostic tools.

Mécanisme D'action

Target of Action

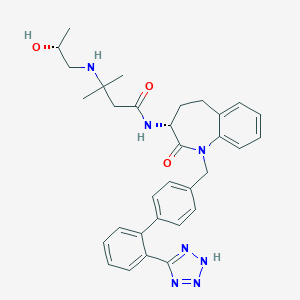

Zebularine CEP, also known as 2/‘-O-T-BUTYLDIMETHYLSILYL-3/’-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/‘-O-(4,4/’-DIMETHOXY, primarily targets cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a nucleoside molecule that is integral to the structure of DNA .

Mode of Action

This compound acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This binding inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, this compound has been shown to inhibit DNA methylation , a process that regulates gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA methylation pathway . By inhibiting DNA methylation, this compound can alter gene expression patterns . It has been suggested that this compound induces DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA . This could potentially affect various downstream cellular processes.

Result of Action

The inhibition of DNA methylation by this compound can lead to changes in gene expression. This can have various molecular and cellular effects, including the inhibition of tumor growth . In fact, this compound has been shown to display anti-tumor properties both in vitro and in vivo .

Analyse Biochimique

Biochemical Properties

Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It is also known to inhibit DNA methylation, a process that involves the addition of a methyl group to the DNA molecule, which can significantly affect gene expression .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to protect against blood-brain-barrier (BBB) disruption in ischemic stroke (IS) models by increasing the expression of zona occludens-1 (ZO-1) and vascular endothelial (VE)-cadherin . It also demonstrated growth-inhibitory effects in cancer cells, occurring in parallel with its DNA demethylating action .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond with DNA methyltransferases, leading to their inactivation . This results in a decrease in DNA methylation at selected loci, including a CACTA DNA transposon and a small region upstream from the UFGT gene, coding for the UDP glucose:flavonoid-3-O-glucosyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects. For instance, in a mouse model of radiation-induced lymphomagenesis, 40% of this compound-treated animals were still alive after 1 year . Moreover, this compound treatment led to increased levels of interferon response in a cyclic guanosine monophosphate-AMP (cGAMP) synthase (cGAS)- and stimulator of interferon genes (STING)-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study on ear pinna wound closure in mice, this compound treatment resulted in improved ear hole repair .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA methylation, where it acts as an inhibitor of DNA methyltransferases . This results in a decrease in DNA methylation, thereby affecting gene expression .

Subcellular Localization

Given its role as a DNA methyltransferase inhibitor, it is likely that it localizes to the nucleus where DNA methylation occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through the condensation of 2-pyrimidinone with ribose derivatives. The reaction typically involves the use of acidic catalysts to facilitate the formation of the glycosidic bond . The process requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of zebularine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain zebularine in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Zebularine undergoes various chemical reactions, including:

Oxidation: Zebularine can be oxidized to form reactive intermediates that interact with DNA.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

Nucleophiles: Ammonia and amines are typical nucleophiles in substitution reactions.

Major Products: The major products formed from these reactions include modified nucleosides and DNA adducts, which are crucial for studying DNA methylation and gene expression .

Comparaison Avec Des Composés Similaires

- 5-Azacytidine

- 2-Deoxy-5-azacytidine

Comparison: Zebularine is unique due to its chemical stability and lower toxicity compared to other DNA methylation inhibitors like 5-azacytidine and 2-deoxy-5-azacytidine . While all three compounds inhibit DNA methylation, zebularine’s stability makes it more suitable for long-term studies and therapeutic applications .

Propriétés

IUPAC Name |

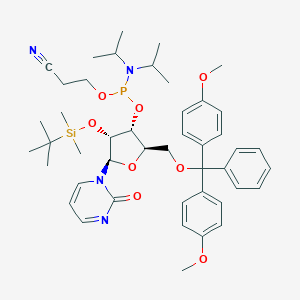

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)